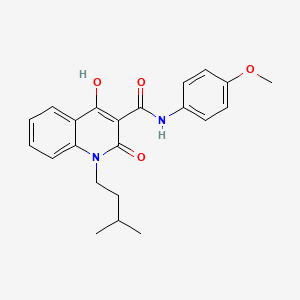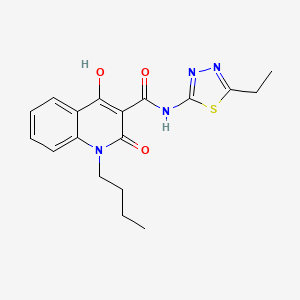
ethyl 4-hydroxy-3-methyl-2-oxo-1,2-dihydroquinoline-6-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 4-hydroxy-3-methyl-2-oxo-1,2-dihydroquinoline-6-carboxylate (EHMOC) is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. EHMOC belongs to the class of quinolone derivatives, which are known for their diverse biological activities.
Mecanismo De Acción
The mechanism of action of ethyl 4-hydroxy-3-methyl-2-oxo-1,2-dihydroquinoline-6-carboxylate is not fully understood. However, it is believed that ethyl 4-hydroxy-3-methyl-2-oxo-1,2-dihydroquinoline-6-carboxylate exerts its biological activity through the inhibition of key enzymes and proteins involved in various cellular processes. For example, ethyl 4-hydroxy-3-methyl-2-oxo-1,2-dihydroquinoline-6-carboxylate has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting the activity of topoisomerase II.
Biochemical and Physiological Effects:
ethyl 4-hydroxy-3-methyl-2-oxo-1,2-dihydroquinoline-6-carboxylate has been shown to exhibit significant biochemical and physiological effects. It has been found to inhibit the growth of various bacterial and fungal strains, including drug-resistant strains. ethyl 4-hydroxy-3-methyl-2-oxo-1,2-dihydroquinoline-6-carboxylate has also been found to exhibit significant antitumor activity by inducing apoptosis and inhibiting the growth of cancer cells. In addition, ethyl 4-hydroxy-3-methyl-2-oxo-1,2-dihydroquinoline-6-carboxylate has been shown to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Ethyl 4-hydroxy-3-methyl-2-oxo-1,2-dihydroquinoline-6-carboxylate has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it exhibits significant biological activity at low concentrations. However, ethyl 4-hydroxy-3-methyl-2-oxo-1,2-dihydroquinoline-6-carboxylate also has some limitations. It is not very soluble in water, which can make it difficult to use in certain experiments. In addition, ethyl 4-hydroxy-3-methyl-2-oxo-1,2-dihydroquinoline-6-carboxylate can be toxic at high concentrations, which can limit its use in certain applications.
Direcciones Futuras
There are several future directions for ethyl 4-hydroxy-3-methyl-2-oxo-1,2-dihydroquinoline-6-carboxylate research. One potential direction is to investigate its use as a fluorescent probe for the detection of metal ions. Another potential direction is to investigate its use as a potential therapeutic agent for the treatment of bacterial and fungal infections. Further research is also needed to fully understand the mechanism of action of ethyl 4-hydroxy-3-methyl-2-oxo-1,2-dihydroquinoline-6-carboxylate and to identify potential targets for its use in cancer therapy.
Métodos De Síntesis
Ethyl 4-hydroxy-3-methyl-2-oxo-1,2-dihydroquinoline-6-carboxylate can be synthesized through a multistep reaction starting from commercially available 2,3-dimethylbenzoic acid. The synthesis involves the condensation of 2,3-dimethylbenzoic acid with ethyl acetoacetate, followed by cyclization and oxidation to yield ethyl 4-hydroxy-3-methyl-2-oxo-1,2-dihydroquinoline-6-carboxylate. The purity of the compound can be improved through recrystallization and purification techniques.
Aplicaciones Científicas De Investigación
Ethyl 4-hydroxy-3-methyl-2-oxo-1,2-dihydroquinoline-6-carboxylate has been extensively studied for its potential therapeutic applications. It has been found to exhibit significant antimicrobial, antitumor, and anti-inflammatory activities. ethyl 4-hydroxy-3-methyl-2-oxo-1,2-dihydroquinoline-6-carboxylate has also been investigated for its potential use as a fluorescent probe for the detection of metal ions.
Propiedades
IUPAC Name |
ethyl 4-hydroxy-3-methyl-2-oxo-1H-quinoline-6-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO4/c1-3-18-13(17)8-4-5-10-9(6-8)11(15)7(2)12(16)14-10/h4-6H,3H2,1-2H3,(H2,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEDDLCOMYQAPDG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=C1)NC(=O)C(=C2O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Quinolinecarboxylic acid, 1,2-dihydro-4-hydroxy-3-methyl-2-oxo-, ethyl ester | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[2-(aminosulfonyl)phenyl]-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide](/img/structure/B5914170.png)


![N-[5-(aminosulfonyl)-1,3,4-thiadiazol-2-yl]-4-hydroxy-1-methyl-2-oxo-1,2-dihydro-3-quinolinecarboxamide](/img/structure/B5914203.png)

![ethyl {2-[(4-hydroxy-2-oxo-1-propyl-1,2-dihydro-3-quinolinyl)carbonyl]hydrazino}(oxo)acetate](/img/structure/B5914235.png)
![4-hydroxy-7-(3-methoxyphenyl)-9-(trifluoromethyl)pyrido[2',3':4,5]thieno[2,3-b]pyridin-2(1H)-one](/img/structure/B5914241.png)
![4-hydroxy-7-(4-methoxyphenyl)-9-(2-thienyl)pyrido[2',3':4,5]thieno[2,3-b]pyridin-2(1H)-one](/img/structure/B5914244.png)


![9-(1-adamantyl)-7-(trifluoromethyl)pyrido[2',3':4,5]thieno[2,3-b]pyridine-2,4-diol](/img/structure/B5914259.png)